molecular formula C9H10OS2 B14056563 1-(2,5-Dimercaptophenyl)propan-2-one

1-(2,5-Dimercaptophenyl)propan-2-one

Cat. No.: B14056563
M. Wt: 198.3 g/mol
InChI Key: BGZKEAMHXJAPNR-UHFFFAOYSA-N
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Description

1-(2,5-Dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimercaptophenyl)propan-2-one typically involves the introduction of mercapto groups to a phenyl ring followed by the attachment of a propan-2-one group. One common method involves the reaction of 2,5-dimercaptophenyl derivatives with propan-2-one under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can react with the mercapto groups under appropriate conditions.

Major Products Formed:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dimercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimercaptophenyl)propan-2-one involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

1-(2,5-Dimercaptophenyl)propan-2-one can be compared with other similar compounds such as:

  • 1-(2,4-Dimercaptophenyl)propan-2-one
  • 1-(2,6-Dimercaptophenyl)propan-2-one

Uniqueness: The unique positioning of the mercapto groups in this compound imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

1-[2,5-bis(sulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C9H10OS2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5,11-12H,4H2,1H3

InChI Key

BGZKEAMHXJAPNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)S)S

Origin of Product

United States

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